molecular formula C13H16N2O B12786762 Efaroxan, (S)- CAS No. 143249-86-9

Efaroxan, (S)-

Cat. No.: B12786762
CAS No.: 143249-86-9
M. Wt: 216.28 g/mol
InChI Key: RATZLMXRALDSJW-ZDUSSCGKSA-N
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Description

(-)-Efaroxan: is a chemical compound known for its pharmacological properties, particularly as an alpha-2 adrenergic receptor antagonist. It has been studied for its potential therapeutic applications in various medical conditions, including diabetes and hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Efaroxan typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable aromatic aldehyde with a primary amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Cyclization: The amine undergoes cyclization with a suitable reagent to form the final product, (-)-Efaroxan.

Industrial Production Methods: Industrial production of (-)-Efaroxan may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Efaroxan can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen atoms to the molecule. Sodium borohydride and lithium aluminum hydride are common reducing agents used in these reactions.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents such as chlorine and bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, (-)-Efaroxan is used as a research tool to study the properties and behavior of alpha-2 adrenergic receptors. It helps in understanding the binding interactions and signaling pathways associated with these receptors.

Biology: In biological research, (-)-Efaroxan is used to investigate the physiological and pharmacological effects of alpha-2 adrenergic receptor antagonism. It has been studied in various animal models to understand its impact on blood pressure regulation and glucose metabolism.

Medicine: In medicine, (-)-Efaroxan has potential therapeutic applications in the treatment of conditions such as diabetes and hypertension. It has been shown to improve insulin sensitivity and reduce blood pressure in preclinical studies.

Industry: In the pharmaceutical industry, (-)-Efaroxan is used in the development of new drugs targeting alpha-2 adrenergic receptors. It serves as a lead compound for the design and synthesis of more potent and selective receptor antagonists.

Mechanism of Action

Molecular Targets and Pathways: (-)-Efaroxan exerts its effects by binding to alpha-2 adrenergic receptors and blocking their activity. This leads to an increase in the release of norepinephrine and other neurotransmitters, resulting in enhanced sympathetic nervous system activity. The compound also affects various signaling pathways involved in glucose metabolism and blood pressure regulation.

Comparison with Similar Compounds

    Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar pharmacological properties.

    Idazoxan: A selective alpha-2 adrenergic receptor antagonist used in research studies.

    Rauwolscine: A natural alkaloid with alpha-2 adrenergic receptor antagonistic activity.

Uniqueness: (-)-Efaroxan is unique in its specific binding affinity and selectivity for alpha-2 adrenergic receptors. It has been shown to have a distinct pharmacokinetic profile and therapeutic potential compared to other similar compounds.

Properties

CAS No.

143249-86-9

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[(2S)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m0/s1

InChI Key

RATZLMXRALDSJW-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@]1(CC2=CC=CC=C2O1)C3=NCCN3

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3

Origin of Product

United States

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